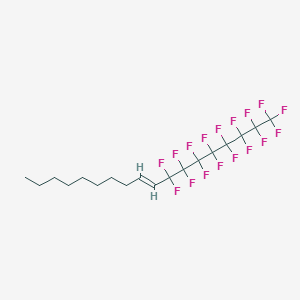

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-9-octadecene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Monomethyl-Auristatin E ist ein synthetisches Antineoplastikum, das von Peptiden abgeleitet ist, die im marinen, schalenlosen Weichtier Dolabella auricularia vorkommen. Es ist ein hochwirksames Antimitikum, das die Zellteilung durch Blockierung der Tubulinpolymerisation hemmt. Aufgrund seiner Toxizität kann Monomethyl-Auristatin E nicht als Einzelwirkstoff eingesetzt werden, sondern wird stattdessen an monoklonale Antikörper gekoppelt, um Krebszellen gezielt anzugreifen .

Vorbereitungsmethoden

Monomethyl-Auristatin E wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen verschiedene Aminosäurederivate miteinander gekoppelt werden. Der Syntheseweg umfasst in der Regel folgende Schritte:

Synthese der Kernstruktur: Die Kernstruktur von Monomethyl-Auristatin E wird durch Kupplung von Aminosäurederivaten unter Verwendung von Peptidkupplungsreagenzien synthetisiert.

Modifikation der Kernstruktur: Die Kernstruktur wird dann modifiziert, indem funktionelle Gruppen eingeführt werden, die ihre Antimitikum-Aktivität verbessern.

In der industriellen Produktion wird Monomethyl-Auristatin E häufig in großvolumigen Reaktoren unter kontrollierten Bedingungen synthetisiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, kontrollierter Temperatur und pH-Wert, um die Reaktionseffizienz zu optimieren .

Analyse Chemischer Reaktionen

Monomethyl-Auristatin E unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Monomethyl-Auristatin E kann in Gegenwart von Oxidationsmitteln Oxidationsreaktionen eingehen, die zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, um Monomethyl-Auristatin E in seine reduzierte Form umzuwandeln.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Monomethyl-Auristatin E mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Monomethyl-Auristatin E hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung in der Untersuchung von Antimitika und deren Wirkmechanismen verwendet.

Biologie: Monomethyl-Auristatin E wird in der Zellbiologieforschung verwendet, um die Zellteilung und die Auswirkungen von Antimitika auf zelluläre Prozesse zu untersuchen.

Medizin: Es ist ein wichtiger Bestandteil bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) für die zielgerichtete Krebstherapie.

Wirkmechanismus

Monomethyl-Auristatin E entfaltet seine Wirkung, indem es die Zellteilung durch Störung des Mikrotubuli-Netzwerks hemmt. Es bindet an Tubulin-Dimere und verhindert deren Polymerisation zu Mikrotubuli, die für die Zellteilung unerlässlich sind. Der Linker, der zur Anbindung von Monomethyl-Auristatin E an monoklonale Antikörper verwendet wird, ist in der extrazellulären Flüssigkeit stabil, wird aber durch Cathepsin gespalten, sobald das Konjugat in eine Tumorzelle gelangt. Diese Spaltung aktiviert den Antimitikum-Mechanismus von Monomethyl-Auristatin E, was zu einem Zellzyklusarrest und zur Apoptose der Krebszellen führt .

Wirkmechanismus

Monomethyl auristatin E exerts its effects by inhibiting cell division through the disruption of the microtubule network. It binds to tubulin dimers, preventing their polymerization into microtubules, which are essential for cell division. The linker used to attach monomethyl auristatin E to monoclonal antibodies is stable in extracellular fluid but is cleaved by cathepsin once the conjugate enters a tumor cell. This cleavage activates the antimitotic mechanism of monomethyl auristatin E, leading to cell cycle arrest and apoptosis of the cancer cells .

Vergleich Mit ähnlichen Verbindungen

Monomethyl-Auristatin E wird häufig mit anderen ähnlichen Verbindungen verglichen, wie z. B. Auristatin E und Monomethyl-Auristatin F. Während Auristatin E zwei Methylsubstituenten an der N-terminalen Amingruppe hat, hat Monomethyl-Auristatin E nur einen, wodurch es potenter ist. Monomethyl-Auristatin F ist ein weiteres Derivat mit ähnlicher Antimitikum-Aktivität, unterscheidet sich aber in seiner chemischen Struktur und Potenz .

Ähnliche Verbindungen umfassen:

Auristatin E: Ein potentes Antimitikum mit zwei Methylsubstituenten an der N-terminalen Amingruppe.

Monomethyl-Auristatin F: Ein Derivat von Auristatin mit ähnlicher Antimitikum-Aktivität, aber unterschiedlicher chemischer Struktur.

Dolastatin 10: Ein natürliches Peptid mit potenter Antimitikum-Aktivität, von dem Monomethyl-Auristatin E abgeleitet ist

Monomethyl-Auristatin E zeichnet sich durch seine hohe Potenz und Wirksamkeit in der gezielten Krebstherapie aus, wenn es in Antikörper-Wirkstoff-Konjugaten eingesetzt wird.

Eigenschaften

CAS-Nummer |

113999-61-4 |

|---|---|

Molekularformel |

C18H19F17 |

Molekulargewicht |

558.3 g/mol |

IUPAC-Name |

(E)-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadec-9-ene |

InChI |

InChI=1S/C18H19F17/c1-2-3-4-5-6-7-8-9-10-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h9-10H,2-8H2,1H3/b10-9+ |

InChI-Schlüssel |

YDKKPMDGMXMFMV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Isomerische SMILES |

CCCCCCCC/C=C/C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Kanonische SMILES |

CCCCCCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Synonyme |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-9-octadecene F8H8E hydrocarbon |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)

![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)